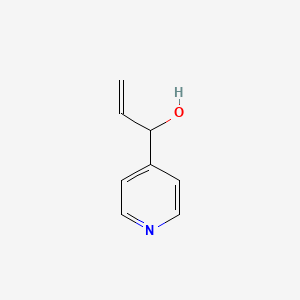![molecular formula C16H30N4O6 B12439947 bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)
bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate: is a chiral compound that has garnered significant interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate typically involves the reaction of (1S,2S)-1,2-diaminocyclohexane with tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired diastereomer. The reaction conditions often include the use of solvents such as dichloromethane and the application of nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate is used as a chiral ligand in asymmetric synthesis. It facilitates the formation of chiral centers in target molecules, making it valuable in the production of enantiomerically pure compounds .
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows it to interact selectively with biological molecules, providing insights into stereospecific processes.
Medicine: In medicine, this compound is explored for its potential as a drug precursor. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-based drugs with improved efficacy and reduced side effects .
Industry: Industrially, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a chiral catalyst in various reactions enhances the efficiency and selectivity of industrial processes .
Wirkmechanismus
The mechanism of action of bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate involves its interaction with molecular targets through its chiral centers. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. These complexes can facilitate various chemical transformations, including oxidation, reduction, and substitution reactions. The molecular pathways involved often include coordination with transition metals, leading to the activation of substrates and the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
(1S,2S)-1,2-Diaminocyclohexane: A precursor to bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate, used in similar applications.
(1R,2R)-1,2-Diaminocyclohexane: An enantiomer with different stereochemistry, leading to different reactivity and selectivity.
(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine: Another chiral diamine used in asymmetric synthesis and catalysis
Uniqueness: this compound is unique due to its specific stereochemistry and ability to form stable complexes with metal ions. This property makes it particularly valuable in asymmetric synthesis and catalysis, where the formation of chiral centers is crucial .
Eigenschaften
Molekularformel |
C16H30N4O6 |
|---|---|
Molekulargewicht |
374.43 g/mol |
IUPAC-Name |
bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C16H30N4O6/c17-9-5-1-3-7-15(9,19)25-13(23)11(21)12(22)14(24)26-16(20)8-4-2-6-10(16)18/h9-12,21-22H,1-8,17-20H2/t9-,10-,11?,12?,15-,16-/m0/s1 |
InChI-Schlüssel |
MFVQDCVXBFOJRQ-IZSNDHKZSA-N |
Isomerische SMILES |
C1CC[C@]([C@H](C1)N)(N)OC(=O)C(C(C(=O)O[C@]2(CCCC[C@@H]2N)N)O)O |
Kanonische SMILES |
C1CCC(C(C1)N)(N)OC(=O)C(C(C(=O)OC2(CCCCC2N)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


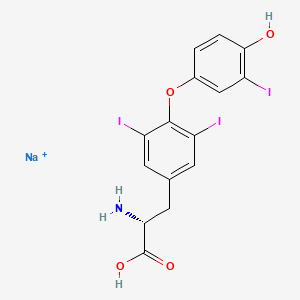

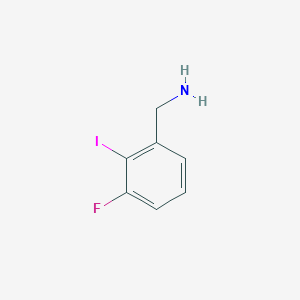
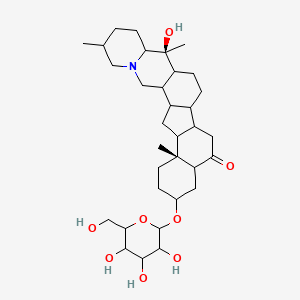
![Bicyclo[3.1.1]heptanethiol, 2,6,6-trimethyl-, silver(1+) salt](/img/structure/B12439893.png)
![[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12439906.png)
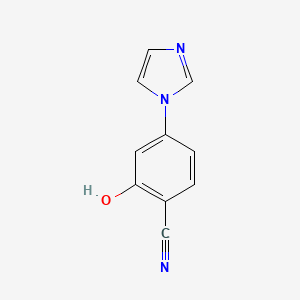


![4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12439923.png)
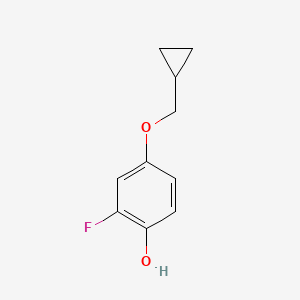
![(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4'-fluoro-[1,1'-biphenyl]-4-yl}piperidine hydrochloride](/img/structure/B12439936.png)
![1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12439953.png)
